2-Amino-6-bromopyridine (CAS 19798-81-3) is a highly versatile, bifunctional heterocyclic building block characterized by an electron-donating amino group and a cross-coupling-ready bromine atom positioned ortho to the pyridine nitrogen[1]. This specific 2,6-disubstitution pattern creates a unique steric and electronic environment that is highly valued in procurement for advanced organic synthesis. It serves as a critical precursor for unsymmetrical 2,6-diaminopyridines, complex bicyclic heterocycles, and sterically demanding supramolecular ligands. Unlike generic pyridines, its dual functionality allows for orthogonal reactivity, making it a staple in pharmaceutical discovery and materials science workflows.
Generic substitution of 2-amino-6-bromopyridine with closely related analogs routinely fails due to strict steric and electronic requirements in downstream applications. Replacing it with the positional isomer 2-amino-5-bromopyridine drastically alters the steric shielding around the pyridine nitrogen, changing its coordination behavior from forming halometallate salts to direct metal coordination [1]. Furthermore, substituting it with 2-amino-6-chloropyridine leads to significantly reduced yields or complete reaction failure in palladium-catalyzed Buchwald-Hartwig aminations due to the higher bond dissociation energy of the C-Cl bond[2]. Finally, using the 5-bromo isomer in condensation reactions results in inseparable product mixtures due to poor solubility, whereas the 2,6-isomer ensures clean processability and scalable isolation [3].
In the synthesis of Cu(II) materials, the substitution pattern dictates the structural outcome. While 2-amino-5-bromopyridine coordinates directly to copper to form trans-[CuCl2(5ABPy)2] in 85% yield, 2-amino-6-bromopyridine completely resists direct N-coordination due to the steric bulk of the ortho-amino and ortho-bromo groups [1]. Instead, it exclusively forms the halometallate salt (HABPy)2[CuCl4] [1].
| Evidence Dimension | Coordination product formation |
| Target Compound Data | Forms (HABPy)2[CuCl4] (no direct N-coordination). |
| Comparator Or Baseline | 2-Amino-5-bromopyridine forms trans-[CuCl2(5ABPy)2] (85% yield, direct N-coordination). |
| Quantified Difference | 100% shift in complexation mode (coordination complex vs. halometallate salt). |
| Conditions | Reaction with CuCl2 in methanol. |
Essential for materials scientists designing specific organic-inorganic hybrid perovskites or halometallates where direct metal-ligand coordination must be suppressed.
For the synthesis of unsymmetrical 2,6-diaminopyridines, the choice of halide is critical. Studies on the synthesis of benzamide analogs demonstrated that while 2-amino-6-chloropyridine derivatives failed to undergo Buchwald-Hartwig coupling, 2-amino-6-bromopyridine successfully underwent amination with primary amines (e.g., propylamine, butylamine) after initial acylation, yielding the desired protected alkylaminopyridines[1].
| Evidence Dimension | Buchwald-Hartwig amination success |
| Target Compound Data | Successfully yields alkylaminopyridines. |
| Comparator Or Baseline | 2-Amino-6-chloropyridine fails to yield desired products. |
| Quantified Difference | Successful coupling vs. complete reaction failure. |
| Conditions | Palladium-catalyzed amination with primary amines. |
Buyers synthesizing complex polyaminopyridines must procure the bromo-derivative to ensure catalytic cycle viability and avoid dead-end synthetic routes.
When synthesizing functionalized 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones via condensation with diethyl malonate, 2-amino-6-bromopyridine provides a clean reaction profile with an isolated yield of 45% [1]. In contrast, using the positional isomer 2-amino-5-bromopyridine results in an inseparable mixture due to poor solubility and high polarity of the resulting products, necessitating complex downstream derivatization [1]. Furthermore, the 6-chloro analog provides a lower yield (39%)[1].
| Evidence Dimension | Isolated yield and purification profile |
| Target Compound Data | 45% isolated yield (clean isolation). |
| Comparator Or Baseline | 2-Amino-5-bromopyridine yields an inseparable mixture; 2-Amino-6-chloropyridine yields 39%. |
| Quantified Difference | 6% absolute yield increase over the chloro-analog and elimination of chromatographic failure seen with the 5-bromo isomer. |
| Conditions | Neat coupling with diethyl malonate. |
For scale-up procurement, selecting the 2,6-isomer avoids costly downstream purification bottlenecks associated with isomeric mixtures.
The position of the bromine atom significantly impacts the oxidative addition rate in palladium-catalyzed Heck couplings. 2-Amino-6-bromopyridine exhibits longer reaction times and lower relative reactivity compared to 2-amino-5-bromopyridine under both thermal and microwave heating[1]. This attenuated reactivity at the 6-position is advantageous when selective, stepwise functionalization of polyhalogenated scaffolds is required [1].
| Evidence Dimension | Relative reaction kinetics |
| Target Compound Data | Exhibits slower, controlled conversion. |
| Comparator Or Baseline | 2-Amino-5-bromopyridine exhibits faster conversion. |
| Quantified Difference | Distinct kinetic differentiation allowing for controlled, stepwise coupling. |
| Conditions | Pd-catalyzed coupling with styrene under thermal (130 °C) or microwave (160 °C) heating. |
Synthetic chemists can leverage this attenuated reactivity to perform orthogonal cross-couplings without over-functionalizing the pyridine ring.
Directly leveraging the superior leaving group capacity of the 6-bromo position compared to the 6-chloro analog, this compound is the preferred precursor for Buchwald-Hartwig aminations in pharmaceutical discovery workflows, such as the development of nicotinic receptor modulators[1].
Exploiting the steric shielding provided by the 2,6-disubstitution pattern, this compound is ideal for supramolecular chemistry applications where direct metal-nitrogen coordination must be prevented to force the assembly of discrete halometallate salts [2].
Benefiting from its clean reaction profile and favorable solubility compared to the 5-bromo isomer, it is highly suited for the condensation-driven synthesis of pyrido[1,2-a]pyrimidin-4-ones, avoiding costly chromatographic bottlenecks during scale-up [3].
Irritant